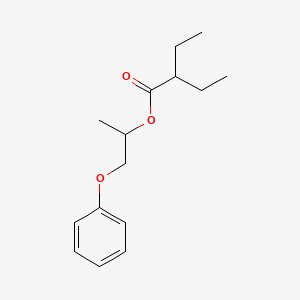
4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane is an organic compound that belongs to the class of boron-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alkene or alkyne. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or THF (tetrahydrofuran). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.
Aplicaciones Científicas De Investigación
4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Materials Science: The compound is investigated for its role in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the compound can form stable complexes with other molecules, influencing their reactivity and stability. This property is particularly useful in catalysis and drug design, where the compound can modulate the activity of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane include other boron-containing heterocycles, such as:
Boronic Acids: Compounds with the general formula R-B(OH)2.
Boronate Esters: Compounds with the general formula R-B(OR’)2.
Boranes: Compounds containing boron-hydrogen bonds.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity. The presence of the phenylprop-1-en-1-yl group and the dioxaborolane ring makes it a versatile compound for various applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C15H21BO2 |
|---|---|
Peso molecular |
244.14 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(2-phenylprop-1-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3 |
Clave InChI |
UWZANNWZLJPRSC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
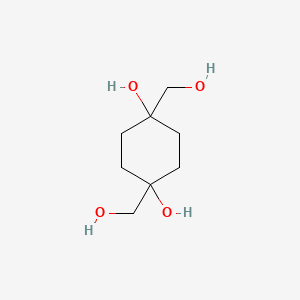
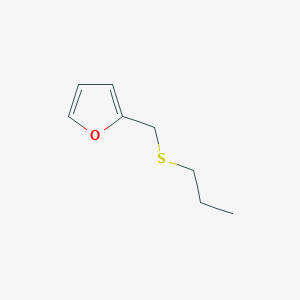
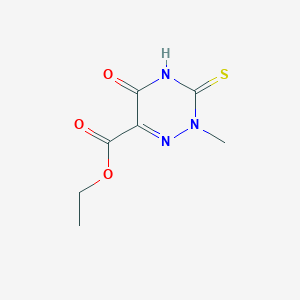

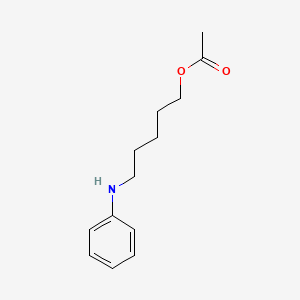
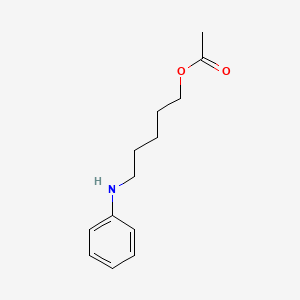
![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
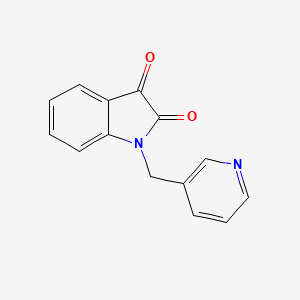

![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)

